methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals . This particular compound is characterized by the presence of fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Substitution: Iodine monochloride (ICl) or N-fluorobenzenesulfonimide (NFSI) in acetonitrile.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenation on indole derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity . The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparison with Similar Compounds
- Methyl 4-fluoro-1H-indole-2-carboxylate
- Methyl 7-iodo-1H-indole-2-carboxylate
- Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate
Comparison: Compared to these similar compounds, methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate is unique due to the simultaneous presence of both fluorine and iodine atoms. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7FINO2 |
---|---|
Molecular Weight |
319.07 g/mol |
IUPAC Name |
methyl 4-fluoro-7-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7FINO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |
InChI Key |
RPUHLTZUTIBNAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)I)F |
Origin of Product |
United States |
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